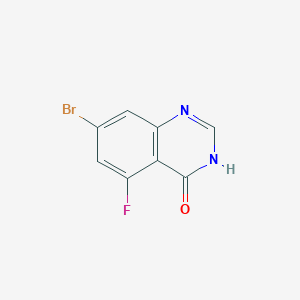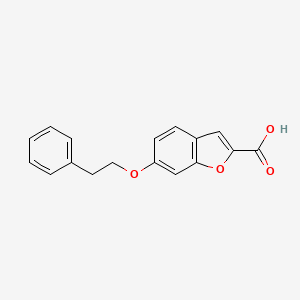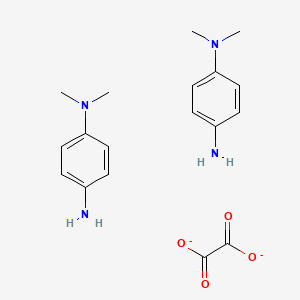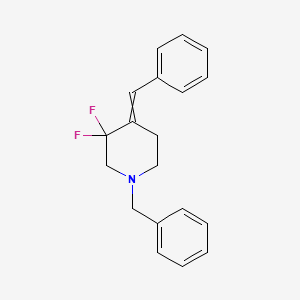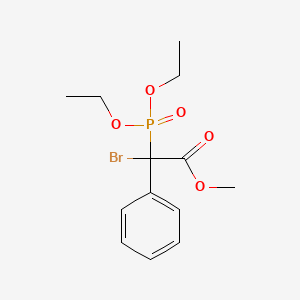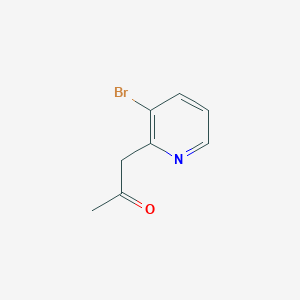
1-(3-Bromopyridin-2-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8BrNO. It is a brominated derivative of pyridine and is used as a building block in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the pyridine ring and a ketone functional group on the propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-2-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the bromination of 2-acetylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: 1-(3-Bromopyridin-2-yl)propan-2-ol.
Oxidation: 1-(3-Bromopyridin-2-yl)propanoic acid.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)propan-2-one can be compared with other brominated pyridine derivatives, such as:
- 1-(2-Bromopyridin-3-yl)propan-2-one
- 1-(4-Bromopyridin-2-yl)propan-2-one
- 1-(3-Bromopyridin-4-yl)propan-2-one
These compounds share similar structural features but differ in the position of the bromine atom on the pyridine ring. The unique position of the bromine atom in this compound influences its reactivity and binding properties, making it distinct from its analogs.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)propan-2-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4H,5H2,1H3 |
InChI Key |
NXKNMOAFTVWJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)

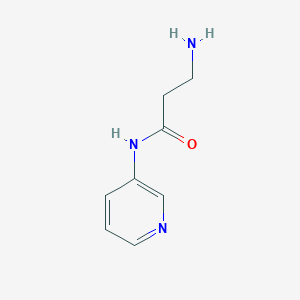
![6-bromo-2-[2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061100.png)
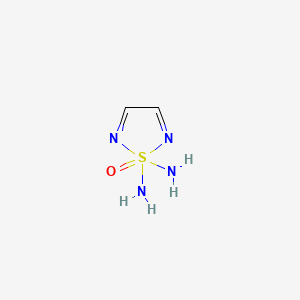
![4-({[2-(2-Bromophenoxy)acetamido]imino}methyl)-2-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B15061106.png)
